

Spectroscopic Data for 2-Bromo-6-morpholinopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **2-Bromo-6-morpholinopyridine** did not yield a complete, verified dataset for this specific compound. The following guide provides spectroscopic data for a closely related analogue, 2-Bromo-6-ethylaminopyridine, to serve as a reference. This is supplemented with generalized experimental protocols for the acquisition of such data, applicable to the target compound.

Spectroscopic Data Summary for 2-Bromo-6-ethylaminopyridine

The following tables summarize the Nuclear Magnetic Resonance (NMR) data for 2-Bromo-6-ethylaminopyridine, a structural analogue of **2-Bromo-6-morpholinopyridine**.

Table 1: ^1H NMR Data for 2-Bromo-6-ethylaminopyridine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.25	t	1H	Pyridine H-4
6.71	d	1H	Pyridine H-5
6.27	d	1H	Pyridine H-3
4.61	s	1H	N-H
3.23	q	2H	-CH ₂ -
1.22	t	3H	-CH ₃

Table 2: ¹³C NMR Data for 2-Bromo-6-ethylaminopyridine

Chemical Shift (δ , ppm)	Assignment
158.94	Pyridine C-6
139.67	Pyridine C-2
127.14	Pyridine C-4
115.60	Pyridine C-5
104.17	Pyridine C-3
37.05	-CH ₂ -
14.67	-CH ₃

Note on IR and MS Data: While specific IR and MS data for **2-Bromo-6-morpholinopyridine** are not readily available, general characteristic absorptions can be predicted. For IR spectroscopy, one would expect to see C-H stretching from the aromatic pyridine ring and the aliphatic morpholine ring, C-N stretching, C-O stretching from the morpholine ether group, and C-Br stretching vibrations. In mass spectrometry, the molecular ion peak would be expected, along with a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard procedure for acquiring ^1H and ^{13}C NMR spectra.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), can be used for chemical shift referencing (0 ppm).
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies to ensure optimal sensitivity.
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A typical spectral width would be from -2 to 12 ppm with a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically from 0 to 200 ppm.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common technique for solid and liquid samples.

- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a spectral range of 4000-400 cm⁻¹.
- **Data Processing:** The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using an Electrospray Ionization (ESI) source coupled to a mass analyzer.

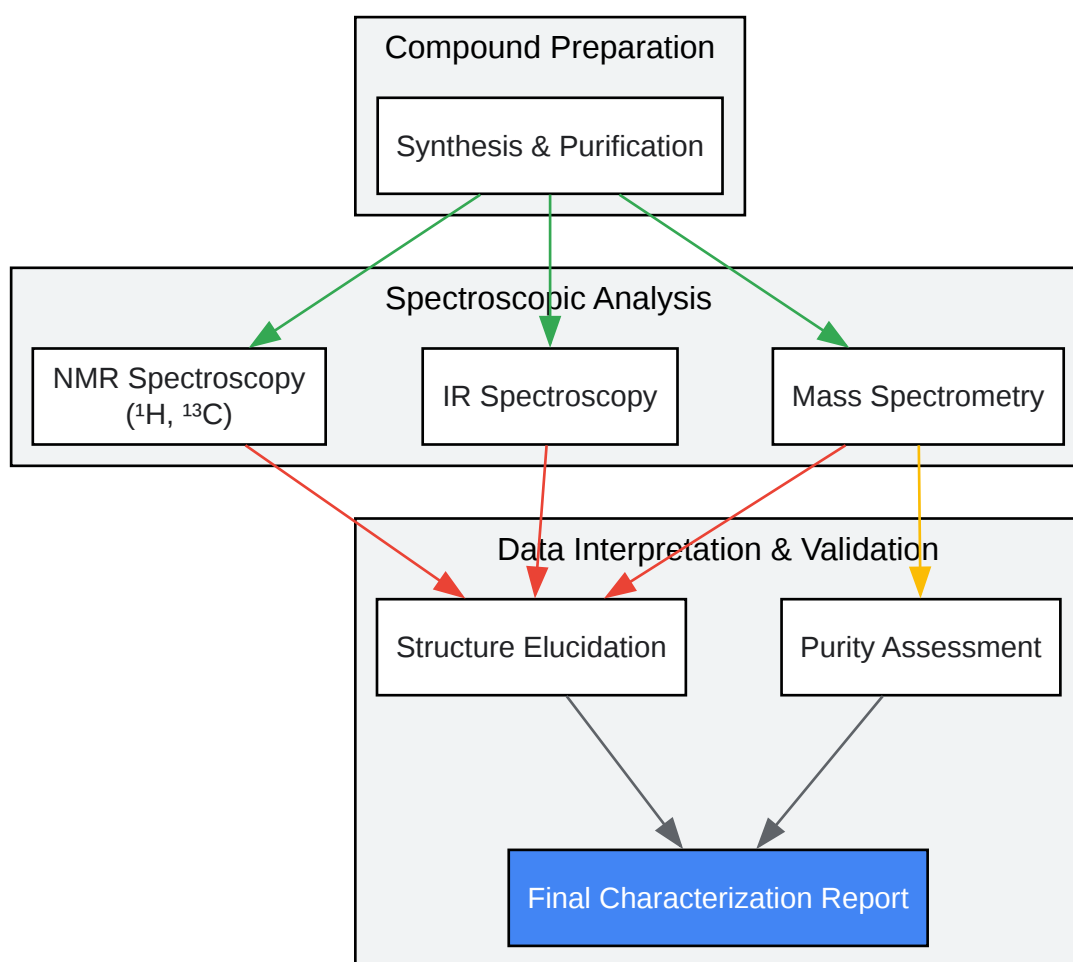
- **Sample Preparation:** Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent that is compatible with the ESI source, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- **Instrument Setup:**
 - Calibrate the mass analyzer using a known calibration standard.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a mass range appropriate for the expected molecular

weight of the compound. Data is typically collected in positive ion mode for aminopyridine derivatives.

- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ for ESI) and any significant fragment ions. Analyze the isotopic pattern, particularly for bromine, to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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